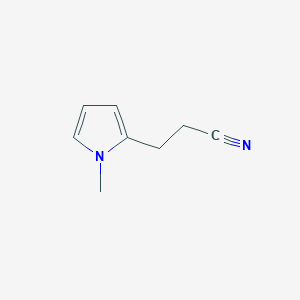
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is an organic compound that belongs to the class of nitriles It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a propanenitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with acrylonitrile in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyrrole attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer and elimination of hydrogen gas.
Reaction Conditions:
Reagents: 1-methylpyrrole, acrylonitrile, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reagents are continuously fed into the reactor, and the product is continuously removed, minimizing the risk of side reactions and decomposition.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid, water, reflux conditions
Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, palladium on carbon, hydrogen gas, room temperature
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, Lewis acids as catalysts
Major Products
Oxidation: 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid
Reduction: 3-(1-Methyl-1H-pyrrol-2-yl)propanamine
Substitution: Various substituted pyrroles depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be compared with other similar compounds, such as:
3-(1H-Pyrrol-2-yl)propanenitrile: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and binding properties.
3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid: The carboxylic acid derivative, which has different chemical reactivity and solubility properties.
3-(1-Methyl-1H-pyrrol-2-yl)propanamine: The amine derivative, which has different hydrogen bonding capabilities and basicity.
The uniqueness of this compound lies in its combination of the nitrile group and the methyl-substituted pyrrole ring, which imparts specific chemical and biological properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
3-(1-methylpyrrol-2-yl)propanenitrile |
InChI |
InChI=1S/C8H10N2/c1-10-7-3-5-8(10)4-2-6-9/h3,5,7H,2,4H2,1H3 |
InChI-Schlüssel |
CZJDUAYHJIHHAP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


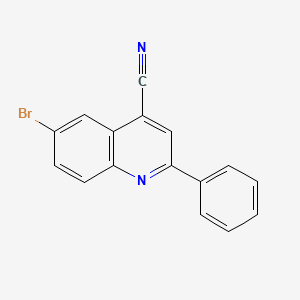
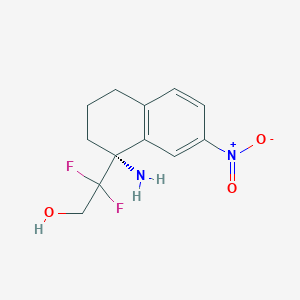
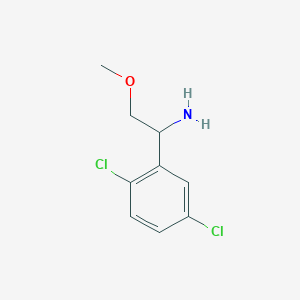


![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
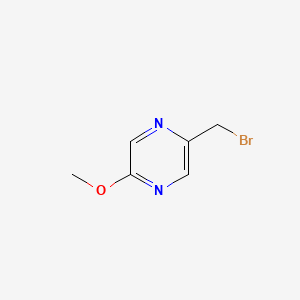
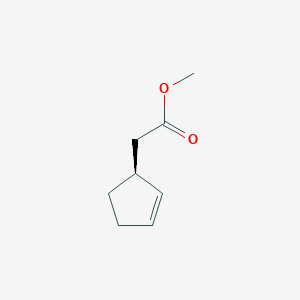
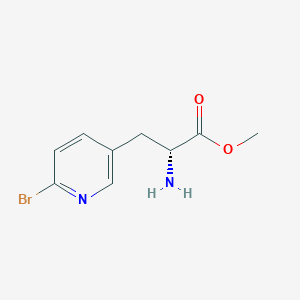
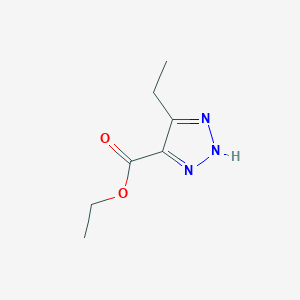
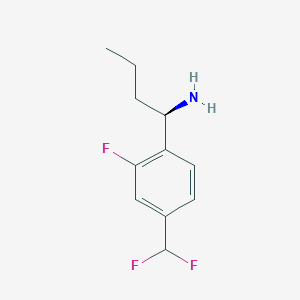
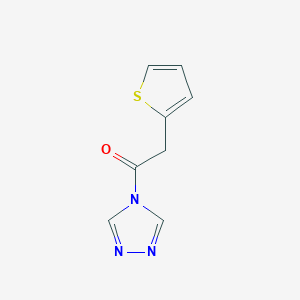
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)
